4-(氰甲基)苯甲酰氯

描述

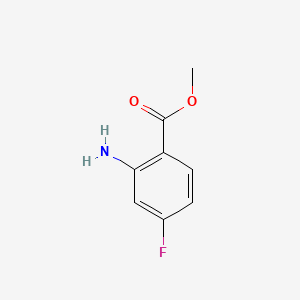

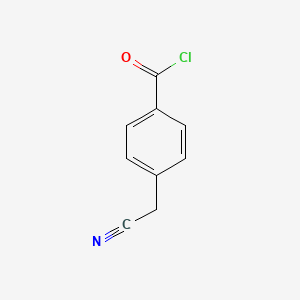

“4-(Cyanomethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H6ClNO . It is categorized under Carbonyl Chlorides . The molecular weight of this compound is 179.605 .

Molecular Structure Analysis

The molecular structure of “4-(Cyanomethyl)benzoyl chloride” consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific structure details are not available in the search results.科学研究应用

纤维素苯甲酸酯的均相合成

研究表明,在离子液体介质中,4-取代苯甲酰氯(包括4-(氰甲基)苯甲酰氯)的有效使用,可实现纤维素苯甲酸酯的均相合成。这一过程在温和条件下促进了纤维素苯甲酸酯的生产,无需任何催化剂即可实现不同程度的取代。合成还展示了所使用离子液体的可回收性,突显了这种方法的环保特性 (Zhang et al., 2009)。

光敏向列相物质用于光开关

另一个重要应用领域在光学材料领域。对4-(4′-烷氧基苯基偶氮)苯甲酰氯的研究表明,这些化合物不仅是中间体,还是能够进行快速顺反异构化的光敏向列相物质。这一特性使它们成为光开关应用中有前景的材料,表明了4-(氰甲基)苯甲酰氯衍生物在制备响应光学器件方面的潜力 (Jaworska等,2017)。

抗菌活性

在抗菌材料领域,苯甲酰氯衍生物已被探索用于创造具有抗菌性能的改性聚合物的潜力。将苯甲酰氯并入乙烯丙酸聚合物基质的研究表明,具有显著抗菌活性,暗示了使用4-(氰甲基)苯甲酰氯进行类似应用的可能性 (Matche et al., 2006)。

苯甲酰过氧化物的合成

苯甲酰过氧化物是一种具有广泛应用的化合物,从治疗痤疮到聚合引发剂都有用途,可以从苯甲酰氯衍生物合成。研究概述了从溴苯到苯甲酰过氧化物的三步合成过程,表明了苯甲酰氯衍生物在制药和材料科学应用中的实用性 (Her et al., 2014)。

煤焦沥青的改性

苯甲酰氯也用于改性煤焦沥青,增强其在工业应用中的性能。一项研究表明,苯甲酰氯既起到改性剂又起到催化剂的作用,提高了煤焦沥青的软化点、热解值和β-树脂含量。这一应用暗示了4-(氰甲基)苯甲酰氯在生产具有定制性能的先进材料中的潜力 (Cao et al., 2015)。

属性

IUPAC Name |

4-(cyanomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPSZGJLOCLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510261 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethyl)benzoyl chloride | |

CAS RN |

80589-49-7 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)